Reduced Lipophilicity (XLogP3 = -0.7) Versus Parent Spirocyclic Scaffold (XLogP3 ≈ +1.1) Enables Polar Lead Optimization
The computed XLogP3 of 2-amino-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one is -0.7, a decrease of approximately 1.8 log units compared to the parent scaffold 1-oxa-9-azaspiro[5.5]undecane (CAS 42578-08-5, XLogP3 ≈ +1.1). This lower lipophilicity is critical for maintaining aqueous solubility and avoiding lipophilicity-driven toxicity, as demonstrated for polar sEH inhibitors built on the same spirocyclic core that achieved >0.5 mM solubility in phosphate buffer and logD₇.₄ of 0.99. [1] The target compound also provides 2 hydrogen bond donors and 4 acceptors versus 1 donor and 2 acceptors for the parent scaffold, increasing capacity for specific target interactions. [2]
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = -0.7 |
| Comparator Or Baseline | 1-Oxa-9-azaspiro[5.5]undecane (CAS 42578-08-5): XLogP3 ≈ +1.1 |
| Quantified Difference | ΔXLogP3 ≈ -1.8 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
A >1.5 log unit reduction in lipophilicity directly supports the design of soluble, orally bioavailable lead compounds, avoiding the high logP liabilities associated with many spirocyclic building blocks.
- [1] Lukin, A., et al. “Discovery of polar spirocyclic orally bioavailable urea inhibitors of soluble epoxide hydrolase.” Bioorg. Chem., 2018, 80, 655–667. DOI: 10.1016/j.bioorg.2018.07.014. View Source
- [2] PubChem Compound Summary: 2-Amino-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one (CID 121202465) and 1-Oxa-9-azaspiro[5.5]undecane (CID 27781798). View Source
